molecular formula C11H14O3 B13607992 2-(2,4-Dimethoxyphenyl)propanal

2-(2,4-Dimethoxyphenyl)propanal

Cat. No.: B13607992
M. Wt: 194.23 g/mol
InChI Key: LSUIDKZHZQRTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethoxyphenyl)propanal is an aromatic aldehyde characterized by a propanal backbone substituted with methoxy groups at the 2- and 4-positions of the phenyl ring. The molecule’s reactivity and biological activity are influenced by the electron-donating methoxy groups, which enhance resonance stabilization and modulate interactions with biological targets.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)propanal

InChI

InChI=1S/C11H14O3/c1-8(7-12)10-5-4-9(13-2)6-11(10)14-3/h4-8H,1-3H3

InChI Key

LSUIDKZHZQRTOT-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)propanal can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable alkylating agent under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction. Additionally, continuous flow reactors may be employed to maintain optimal reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides or amines

Major Products Formed

    Oxidation: 2-(2,4-Dimethoxyphenyl)propanoic acid

    Reduction: 2-(2,4-Dimethoxyphenyl)propanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)propanal involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The position and number of methoxy groups on the phenyl ring significantly alter physicochemical properties. Below is a comparative analysis of key analogues:

Compound Name Substituent Positions Functional Group Key Properties Reference
2-(2,4-Dimethoxyphenyl)propanal 2,4-OCH₃ Aldehyde Higher electrophilicity due to aldehyde; moderate solubility in polar solvents.
2-(3,4-Dimethoxyphenyl)propanal 3,4-OCH₃ Aldehyde Similar reactivity but altered electronic effects (3,4-substitution may enhance conjugation with aldehyde). Lower logP compared to 2,4-isomer due to polarity.
2-(2,4-Dimethoxyphenyl)propanol 2,4-OCH₃ Alcohol Reduced electrophilicity; higher hydrogen-bonding capacity. Likely lower toxicity compared to aldehyde derivatives.
2-(2,4-Dimethoxyphenyl)propanoic acid 2,4-OCH₃ Carboxylic Acid Increased acidity (pKa ~4-5); higher water solubility. Potential for salt formation, altering bioavailability.
2-(3,4-Dimethoxyphenyl)-1,3-propanediol 3,4-OCH₃ Diol High polarity and solubility; potential for glycosylation or esterification. Isolated from Crataegus pinnatifida .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.